molecular formula C8H14O4 B2358740 3-(Oxan-4-yloxy)propanoic acid CAS No. 193340-03-3

3-(Oxan-4-yloxy)propanoic acid

Cat. No.: B2358740
CAS No.: 193340-03-3
M. Wt: 174.196
InChI Key: MCBYIKGPZJZPBF-UHFFFAOYSA-N
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Description

Scientific Research Applications

3-(Oxan-4-yloxy)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.

Safety and Hazards

The safety information for “3-(Oxan-4-yloxy)propanoic acid” indicates a warning signal word . For more detailed safety and hazard information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Oxan-4-yloxy)propanoic acid can be achieved through several methods. One common approach involves the reaction of 4-hydroxyoxane with 3-bromopropanoic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 4-hydroxyoxane attacks the electrophilic carbon of 3-bromopropanoic acid, resulting in the formation of the desired product.

Another method involves the esterification of 3-hydroxypropanoic acid with tetrahydro-2H-pyran-4-ol, followed by hydrolysis of the ester to yield this compound. This method typically requires the use of an acid catalyst, such as sulfuric acid, and elevated temperatures to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium on carbon, can also enhance the efficiency of the synthesis. Additionally, purification techniques, such as recrystallization and chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Oxan-4-yloxy)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or further oxidized to carbon dioxide and water under harsh conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The oxane ring can undergo nucleophilic substitution reactions, where the oxygen atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Carboxylate salts or carbon dioxide and water.

    Reduction: 3-(Oxan-4-yloxy)propanol.

    Substitution: Various substituted oxane derivatives.

Mechanism of Action

The mechanism of action of 3-(Oxan-4-yloxy)propanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    3-(Tetrahydro-2H-pyran-4-yloxy)propanoic acid: A closely related compound with similar structural features.

    3-(Oxan-4-yloxy)butanoic acid: Another analog with an additional carbon in the alkyl chain.

    3-(Oxan-4-yloxy)acetic acid: A shorter-chain analog with similar reactivity.

Uniqueness

3-(Oxan-4-yloxy)propanoic acid is unique due to its specific combination of an oxane ring and a propanoic acid moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other similar compounds.

Properties

IUPAC Name

3-(oxan-4-yloxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c9-8(10)3-6-12-7-1-4-11-5-2-7/h7H,1-6H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCBYIKGPZJZPBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193340-03-3
Record name 3-(oxan-4-yloxy)propanoic acid
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